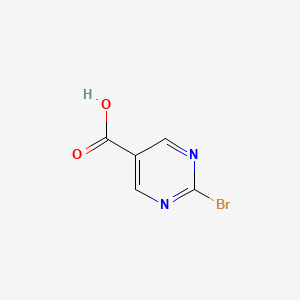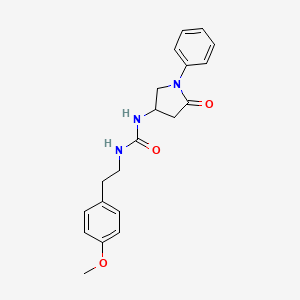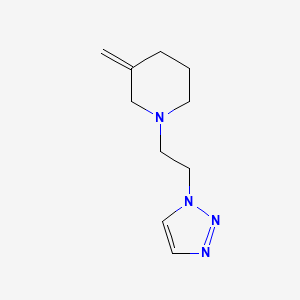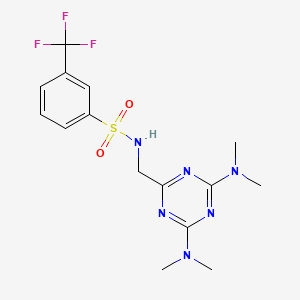
2-Bromopyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromopyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C5H3BrN2O2 . It has a molecular weight of 203 and is typically stored at 4°C in a sealed container, away from moisture . The compound is used as a raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Molecular Structure Analysis
The InChI code for this compound is1S/C5H3BrN2O2/c6-5-7-1-3 (2-8-5)4 (9)10/h1-2H, (H,9,10) . The compound’s canonical SMILES representation is C1=C (C=NC (=N1)Br)C (=O)O . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 202.99 g/mol , a topological polar surface area of 63.1 Ų , and a XLogP3-AA value of 0.8 .科学的研究の応用
Synthesis of Halopyrimidine Carboxylic Acid Esters
2-Bromopyrimidine-5-carboxylic acid plays a crucial role in the synthesis of various halopyrimidine carboxylic acid esters, particularly in the highly regioselective Minisci homolytic alkoxycarbonylation of halopyrimidines. This process facilitates the one-step synthesis of compounds like ethyl 5-bromopyrimidine-4-carboxylate, which are significant for creating potent CK2 inhibitors (Regan et al., 2012).
Catalysis and Nucleophilic Aromatic Substitution
5-Bromopyrimidine, a derivative of this compound, reacts with bithiophene and its analogues in the presence of a palladium catalyst. This leads to the formation of 5-(het)aryl substituted pyrimidines, demonstrating its utility in palladium-catalyzed aryl–aryl C–C coupling reactions (Verbitskiy et al., 2013).
Development of Bimetallic Complexes
A derivative of this compound, bpmc (5-bromopyrimidine-2-carboxylic acid), has been used to construct bimetallic complexes. These complexes are significant for their near-infrared (NIR) emission and efficient energy transfer between d–f centers, which are crucial for applications in photophysical studies (Chen et al., 2014).
Use in Cross-Coupling Reactions
5-Bromo-2-iodopyrimidine, related to this compound, is used in selective palladium-catalyzed cross-coupling reactions. This facilitates the efficient synthesis of various substituted pyrimidine compounds, showcasing the compound's utility in organic synthesis (Goodby et al., 1996).
Electrochemical Carboxylation
2-Bromopyrimidine derivatives, like 2-amino-5-bromopyridine, have been used in electrochemical carboxylation reactions with CO2. This process is significant for its environmentally friendly approach and high selectivity, yielding products like 6-aminonicotinic acid (Feng et al., 2010).
Liquid Crystal Research
5-Arylpyrimidine-2-carboxylic acids, synthesized from derivatives of this compound, have been studied for their liquid-crystal characteristics. This research is vital for the development of new materials with specific optical properties (Mikhaleva et al., 1986).
Safety and Hazards
2-Bromopyrimidine-5-carboxylic acid is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
作用機序
Target of action
Pyrimidines, the class of compounds that 2-Bromopyrimidine-5-carboxylic acid belongs to, are key components of nucleic acids (DNA and RNA), where they pair with purines to form the structure of DNA .
Mode of action
In the context of nucleic acids, pyrimidines participate in hydrogen bonding with their complementary purines, which is crucial for the stability of the DNA double helix .
Biochemical pathways
Pyrimidines are involved in the nucleic acid synthesis pathway. They are synthesized from simple molecules like aspartate and carbamoyl phosphate .
Result of action
As a building block of nucleic acids, pyrimidines play a crucial role in storing and transmitting genetic information .
Action environment
The action of pyrimidines is influenced by various environmental factors, including pH and temperature, which can affect the stability of the DNA structure .
特性
IUPAC Name |
2-bromopyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-5-7-1-3(2-8-5)4(9)10/h1-2H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHLSMNOSANTIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1224885-47-5 |
Source


|
| Record name | 2-bromopyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2537187.png)


![N-cyclohexyl-2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2537192.png)
![6-hydroxy-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2537193.png)
![4-benzyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2537194.png)
![1-(4-Tert-butylphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2537195.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2537199.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2537200.png)

![3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-(diethylamino)-2H-chromen-2-one](/img/structure/B2537202.png)
